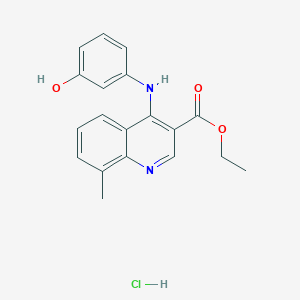
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
The synthesis of Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Introduction of the Hydroxyanilino Group: The hydroxyanilino group is introduced via a nucleophilic aromatic substitution reaction, where a hydroxyaniline derivative reacts with the quinoline core.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
化学反应分析
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles such as halides or amines.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular processes such as apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic drugs for various diseases.
作用机制
The mechanism of action of Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these kinases, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .
相似化合物的比较
Ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride can be compared with other quinoline derivatives, such as:
Ethyl 4-(3-hydroxyanilino)-quinazoline-2-carboxylate: Similar in structure but with a quinazoline core instead of a quinoline core.
4-(3-Hydroxyanilino)-6,7-dimethoxyquinazoline: Another quinazoline derivative with different substituents on the quinazoline ring.
Substituted 4-(3-hydroxyanilino)-quinolines: These compounds have variations in the substituents on the quinoline ring, affecting their biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
属性
IUPAC Name |
ethyl 4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-3-24-19(23)16-11-20-17-12(2)6-4-9-15(17)18(16)21-13-7-5-8-14(22)10-13;/h4-11,22H,3H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIVRFVOHFZQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC(=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














